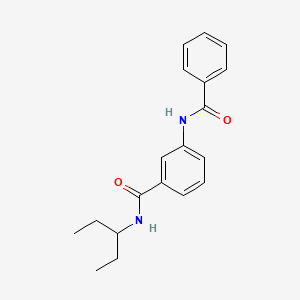
3-(benzoylamino)-N-(1-ethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzoylamino)-N-(1-ethylpropyl)benzamide, also known as BEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of certain cytokines that are involved in the inflammatory response. In addition, this compound has been shown to have anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in lab experiments is its specificity in inhibiting certain enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its potential as a treatment for other inflammatory diseases such as arthritis, asthma, and colitis. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of certain enzymes involved in the inflammatory response. While this compound has potential as a treatment for inflammatory diseases and cancer, further studies are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the reaction of 3-aminobenzamide with 1-ethylpropylamine in the presence of benzoyl chloride. The process is carried out under specific conditions and yields a white crystalline solid. This method has been optimized for high yield and purity and has been used in various scientific studies.
Applications De Recherche Scientifique
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis.
Propriétés
IUPAC Name |
3-benzamido-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-16(4-2)20-19(23)15-11-8-12-17(13-15)21-18(22)14-9-6-5-7-10-14/h5-13,16H,3-4H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIJOZCQDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)

